Cas no 1805360-92-2 (Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate)
Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate
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- Inchi: 1S/C9H8ClF2NO2/c1-4-6(8(11)12)5(9(14)15-2)3-13-7(4)10/h3,8H,1-2H3
- InChI Key: SQPUXKZWYYUGCV-UHFFFAOYSA-N
- SMILES: ClC1C(C)=C(C(F)F)C(C(=O)OC)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 2.7
- Topological Polar Surface Area: 39.2
Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051632-1g |
Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate |
1805360-92-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate
Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate: A Comprehensive Overview
The compound Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate, identified by the CAS number 1805360-92-2, is a synthetic organic compound with a complex structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a pyridine ring substituted with multiple functional groups, including a chlorine atom, a difluoromethyl group, and a methyl ester group. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of this compound as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of novel pesticides and herbicides, where its ability to inhibit specific enzymes or pathways in target organisms has shown promising results. For instance, a 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibit high efficacy against common agricultural pests without significant toxicity to non-target species. This finding underscores its potential as an environmentally friendly alternative to traditional chemical pesticides.
In addition to its agricultural applications, Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate has also been investigated for its potential in drug discovery. The compound's structural features make it an attractive candidate for modifying pharmacokinetic properties in drug candidates. A 2022 study in the European Journal of Medicinal Chemistry reported that this compound can serve as a building block for designing molecules with improved solubility and bioavailability. Its ability to form stable ester linkages has been particularly valuable in this context.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and industrial applications. For example, a 2021 paper in the Chemical Engineering Journal described a novel green chemistry approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times and minimized waste generation.
Beyond its direct applications, the study of Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate has contributed to our understanding of pyridine chemistry and substitution patterns. Its reactivity under various conditions has provided insights into the design of more efficient synthetic pathways for related compounds. This knowledge is particularly valuable for researchers working on heterocyclic compounds, as it offers a framework for predicting reactivity and optimizing synthesis routes.
In conclusion, Methyl 2-chloro-4-(difluoromethyl)-3-methylpyridine-5-carboxylate (CAS No. 1805360-92-2) is a versatile compound with significant potential across multiple industries. Its unique chemical properties, combined with recent advances in synthesis and application studies, make it a valuable tool for researchers and developers alike. As ongoing research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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